molecular formula C₄₀H₆₂N₁₂O₁₄S B612625 Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg CAS No. 110590-60-8

Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg

Cat. No. B612625
CAS RN: 110590-60-8
M. Wt: 967.06
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

“Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg” is a linear peptide derived from the laminin B1 chain . It has been found to interfere with tumor cell adhesion and invasion of the basement membrane, exhibiting anti-angiogenic properties .


Molecular Structure Analysis

The molecular structure of this peptide is determined by its amino acid sequence. The peptide is composed of the amino acids cysteine (Cys), aspartic acid (Asp), proline (Pro), glycine (Gly), tyrosine (Tyr), isoleucine (Ile), glycine (Gly), serine (Ser), and arginine (Arg). The empirical formula is C40H62N12O14S, and the molecular weight is 967.06 .

Scientific Research Applications

Cellular and Molecular Biology Applications

“Laminin (925-933)” is used in various cellular and molecular biology applications . It is derived from residues 925-933 of human laminin B1 and binds the laminin receptor .

Inhibition of Experimental Metastasis

This peptide has been found to inhibit experimental metastasis . This makes it a valuable tool in cancer research, particularly in studying the mechanisms of metastasis and developing potential therapeutic strategies.

Western Blot

“Laminin (925-933)” is used in Western Blot, a widely used analytical technique in molecular biology and genetics . It helps in detecting specific proteins in a sample of tissue homogenate or extract.

Blocking Peptides

It is also used as blocking peptides in various research applications . Blocking peptides can bind to the target antigen and prevent it from binding to the antibody, which is useful in validating the specificity of an antibody in an assay.

Dot Blot

“Laminin (925-933)” is used in Dot Blot, a technique in molecular biology used to detect, analyze, and identify proteins, similar to the Western blot .

Immunohistochemistry

This peptide is used in Immunohistochemistry, a technique used in the identification of specific antigens in tissues with the aid of antibodies . It’s a critical tool in diagnostic and investigative pathology.

Immunofluorescence

“Laminin (925-933)” is used in Immunofluorescence, a technique used for light microscopy with a fluorescence microscope . It is used primarily on microbiological samples.

Immunoprecipitation and Flow Cytometry

Lastly, it is used in Immunoprecipitation and Flow Cytometry . Immunoprecipitation is a method that enables the purification of a protein. Flow Cytometry is a technique used to detect and measure physical and chemical characteristics of a population of cells or particles.

properties

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H62N12O14S/c1-3-20(2)32(37(63)46-17-30(56)48-27(18-53)35(61)49-24(39(65)66)6-4-12-44-40(42)43)51-34(60)25(14-21-8-10-22(54)11-9-21)47-29(55)16-45-36(62)28-7-5-13-52(28)38(64)26(15-31(57)58)50-33(59)23(41)19-67/h8-11,20,23-28,32,53-54,67H,3-7,12-19,41H2,1-2H3,(H,45,62)(H,46,63)(H,47,55)(H,48,56)(H,49,61)(H,50,59)(H,51,60)(H,57,58)(H,65,66)(H4,42,43,44)/t20-,23-,24-,25-,26-,27-,28-,32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGBBIWFVAWMQKZ-JDIVNGTKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CNC(=O)C2CCCN2C(=O)C(CC(=O)O)NC(=O)C(CS)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@H](CC(=O)O)NC(=O)[C@H](CS)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H62N12O14S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

967.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the peptide Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg interact with its target, and what are the downstream effects of this interaction?

A: Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg, a synthetic peptide derived from laminin, primarily interacts with the 67 kDa laminin receptor found on various cell types, including platelets []. This interaction is mediated by the Tyr-Ile-Gly-Ser-Arg sequence within the peptide, which acts as a binding domain for the receptor []. Binding of Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg to the 67 kDa laminin receptor has been shown to inhibit cell adhesion to laminin, impacting processes like platelet aggregation and tumor cell metastasis [, , ].

Q2: What is the role of Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg in angiogenesis and tumor growth?

A: Research suggests that Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg possesses anti-angiogenic properties. It inhibits the migration of vascular endothelial cells, a crucial step in the formation of new blood vessels []. This anti-angiogenic activity contributes to its ability to suppress solid tumor growth in vivo, likely by depriving tumors of the necessary blood supply [].

Q3: Does Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg interact with any other molecules besides the 67 kDa laminin receptor?

A: While the primary target of Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg is the 67 kDa laminin receptor, there's evidence suggesting it might interact with other molecules. For instance, research on illudin S, a toxic substance, reveals that it reacts with cysteine-containing peptides, including a peptide with the sequence Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg []. The alpha,beta-unsaturated carbonyl group in illudin S acts as a Michael acceptor for the mercapto group in cysteine, leading to the formation of adducts []. This finding suggests a potential reactivity of Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg with molecules containing Michael acceptors, potentially influencing its biological activity and necessitating further investigation.

Q4: Are there any analytical techniques employed to study Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg and its interactions?

A: Various analytical techniques are utilized to study Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) helps identify and characterize the peptide and its adducts, providing insights into its interactions with other molecules like illudin S []. Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy plays a crucial role in determining the structures of the peptide and its adducts, providing valuable information about its conformation and potential binding sites []. These techniques are essential for understanding the peptide's behavior and interactions in different biological contexts.

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